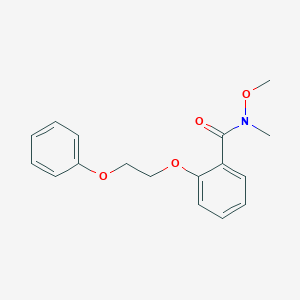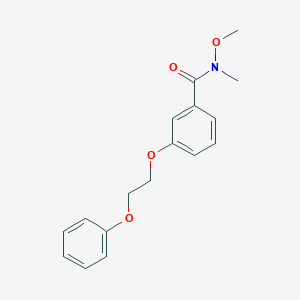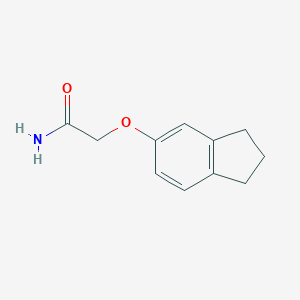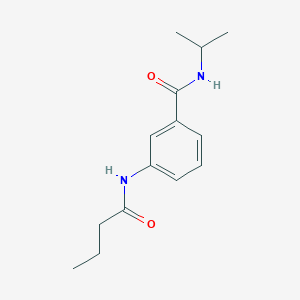![molecular formula C14H19NO2 B269486 N-[4-(cyclohexyloxy)phenyl]acetamide](/img/structure/B269486.png)
N-[4-(cyclohexyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyclohexyloxy)phenyl]acetamide, also known as CHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CHA is a derivative of acetanilide and has been studied for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexyloxy)phenyl]acetamide is not fully understood, but it is believed to modulate various biological processes through the inhibition of cyclooxygenases and lipoxygenases. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of ion channels and receptors, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory mediators. It has also been shown to have analgesic effects by modulating the activity of ion channels and receptors involved in pain signaling. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of ion channels involved in the generation and propagation of action potentials.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(cyclohexyloxy)phenyl]acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of N-[4-(cyclohexyloxy)phenyl]acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of this compound. This could lead to the development of more targeted therapies based on the modulation of specific molecular pathways. Finally, the potential therapeutic applications of this compound in various disease states, such as cancer and neurological disorders, should be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of N-[4-(cyclohexyloxy)phenyl]acetamide involves the reaction of 4-cyclohexyloxyaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Scientific Research Applications
N-[4-(cyclohexyloxy)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of cancer, neurological disorders, and cardiovascular diseases.
properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(4-cyclohexyloxyphenyl)acetamide |
InChI |
InChI=1S/C14H19NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI Key |
IHBVNSDAMUYHQL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)



![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)